6-Amino-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
6-Amino-3-azabicyclo[3.1.0]hexan-2-one is a rigid, nitrogen-containing heterocyclic compound. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. It serves as a crucial building block in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions and catalytic hydrogenation reactions. These methods are optimized for higher yields and efficiency, although they may require more stringent conditions and expensive reagents .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including nucleophilic substitution, cyclopropanation, and rearrangement reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves vinyl, imidoyl, or carbonyl chlorides as reagents.
Cyclopropanation: Utilizes alpha-diazoacetates and Ru(II) catalysis.
Rearrangement: Heating or irradiation can induce rearrangement to hydroxypyridine derivatives.
Major Products: The major products formed from these reactions include highly functionalized pyrazoles, pyrimidines, and pyridopyrimidines .
Scientific Research Applications
6-Amino-3-azabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. For instance, as a gyrase inhibitor, it interferes with bacterial DNA replication by inhibiting the enzyme DNA gyrase . This inhibition prevents the supercoiling of DNA, thereby halting bacterial replication and growth .
Comparison with Similar Compounds
Trovafloxacin: A potent gyrase inhibitor with a similar azabicyclo[3.1.0]hexane structure.
Saxagliptin: A dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes mellitus.
Boceprevir: An antiviral medication used in the treatment of hepatitis C.
Uniqueness: 6-Amino-3-azabicyclo[3.1.0]hexan-2-one is unique due to its rigid bicyclic structure, which imparts significant stability and specificity in its interactions with biological targets. This structural rigidity makes it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C5H8N2O |
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Molecular Weight |
112.13 g/mol |
IUPAC Name |
6-amino-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H8N2O/c6-4-2-1-7-5(8)3(2)4/h2-4H,1,6H2,(H,7,8) |
InChI Key |
FFZRYBSWSNSSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)C(=O)N1 |
Origin of Product |
United States |
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